methyl 2-(1,3-benzothiazole-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 2-(1,3-benzothiazole-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. This bicyclic system combines a thiophene ring (five-membered sulfur-containing ring) with a pyridine ring (six-membered nitrogen-containing ring). Key structural attributes include:
- A methyl ester group at position 3, enhancing solubility and metabolic stability. Four methyl groups at positions 5 and 7 (5,5,7,7-tetramethyl), increasing lipophilicity and steric bulk.
- Physicochemical Properties: Based on analogous compounds (e.g., ), it likely has a high topological polar surface area (~171 Ų), 2 hydrogen bond donors, and 7 acceptors, suggesting moderate solubility and bioavailability .
Properties
IUPAC Name |
methyl 2-(1,3-benzothiazole-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-20(2)9-12-15(19(26)27-5)18(29-16(12)21(3,4)24-20)23-17(25)11-6-7-13-14(8-11)28-10-22-13/h6-8,10,24H,9H2,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWFCDGHXVTJOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC4=C(C=C3)N=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1,3-benzothiazole-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiazole ring, followed by the construction of the thienopyridine core. The final step usually involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,3-benzothiazole-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(1,3-benzothiazole-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has been investigated for its potential as an antimicrobial agent . Studies have shown that related compounds exhibit significant activity against various bacterial strains and fungi. For instance:
- Antibacterial Activity : Compounds with similar structures have demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : Research indicates that certain benzothiazole derivatives can inhibit fungal growth by disrupting cellular processes .
Enzyme Inhibition
The compound is also being explored for its role as an enzyme inhibitor . Specific studies have identified potential inhibitory effects on key enzymes involved in cancer progression and inflammatory responses:
- Cancer Research : Some derivatives have shown promise in inhibiting enzymes linked to tumor growth and metastasis .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests its utility in treating inflammatory diseases .
Recent evaluations have included:
- Molecular Docking Studies : These studies predict how the compound interacts with specific protein targets. For example, docking simulations suggest that it may effectively bind to enzymes like lipoxygenase (5-LOX), which is involved in inflammatory responses .
Case Studies and Experimental Findings
A variety of studies highlight the compound's biological efficacy:
Mechanism of Action
The mechanism of action of methyl 2-(1,3-benzothiazole-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating their function. The thienopyridine core may also contribute to the compound’s biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a class of fused heterocycles with biological relevance. Below is a comparison with structurally related analogs:
Biological Activity
Methyl 2-(1,3-benzothiazole-6-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity based on recent research findings.
Structural Overview
The compound features a benzothiazole moiety and a thieno[2,3-c]pyridine ring which are known for their diverse biological activities. The presence of multiple functional groups enhances its interaction with various biological targets.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives. For instance, compounds similar to this compound demonstrated moderate to strong activity against Mycobacterium tuberculosis (Mtb) strains. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported between 3.12 mg/mL and 25 mg/mL , indicating promising potential in treating tuberculosis .
2. Anti-inflammatory Properties
Benzothiazole derivatives have been investigated for their anti-inflammatory effects. Specific analogs have shown significant inhibition of inflammatory pathways by modulating enzyme activities involved in these processes. For example, compounds with similar structures have been noted to inhibit cyclooxygenase (COX) enzymes effectively .
3. Anticancer Activity
The thieno[2,3-c]pyridine structure is associated with anticancer properties. Research indicates that derivatives can induce apoptosis in cancer cell lines through various mechanisms including the modulation of signaling pathways involved in cell growth and survival .
Case Study 1: Anti-tubercular Activity
A recent study synthesized several benzothiazole-based derivatives and evaluated their anti-tubercular activity against Mtb H37Rv. Compounds were tested using the BACTEC MGIT method and exhibited notable inhibition rates with MIC values as low as 3.12 mg/mL for some derivatives . This suggests that the structural characteristics of this compound may confer similar benefits.
Case Study 2: Anti-inflammatory Effects
In a study focused on the anti-inflammatory properties of benzothiazole derivatives, specific compounds were shown to significantly reduce inflammation markers in vitro. The results indicated a strong correlation between structural features and biological activity .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory processes and microbial metabolism.
- Receptor Modulation: It can bind to specific receptors that regulate cell signaling pathways relevant to cancer progression and inflammation.
Comparative Analysis of Biological Activity
Q & A
Q. Optimization Tips :
- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to improve cyclization efficiency.
- Temperature control : Monitor exothermic reactions to avoid decomposition (e.g., via gradual heating ramps) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., methyl groups at δ ~1.2–1.5 ppm, aromatic protons at δ ~6.5–8.5 ppm) and confirm stereochemistry via coupling constants .
- IR spectroscopy : Detect amide (C=O stretch ~1650 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functional groups .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the structure .
- Elemental analysis : Validate purity (>95%) by matching calculated and observed C/H/N/S ratios .
Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during structural confirmation?
Q. Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C interactions and long-range couplings .
- Variable-temperature NMR : Suppress dynamic effects (e.g., hindered rotation in amide bonds) by acquiring spectra at 25°C and 60°C .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values using software like Gaussian or ADF .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure, prioritizing high-purity samples crystallized from DMF/water or ethanol .
Advanced: What strategies improve crystallinity for X-ray diffraction analysis?
Q. Methodological Answer :
- Solvent screening : Test mixed solvents (e.g., DCM/hexane, ethanol/water) to induce slow crystallization .
- Seeding : Introduce microcrystals of analogous compounds to nucleate growth.
- Temperature gradients : Gradually cool saturated solutions from 50°C to 4°C over 24–48 hours .
- Additives : Use ionic liquids or crown ethers to stabilize crystal lattices.
Basic: What safety precautions are necessary when handling this compound?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic anhydride) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can computational methods predict reactivity or stability?
Q. Methodological Answer :
- DFT calculations : Model reaction pathways (e.g., amide bond hydrolysis) using software like Gaussian to identify transition states and activation energies .
- Molecular dynamics (MD) : Simulate solvation effects in aqueous or organic solvents to predict degradation rates.
- QSAR models : Corlate substituent effects (e.g., methyl groups) with stability using descriptors like logP and HOMO-LUMO gaps .
Advanced: What challenges arise in modifying the benzothiazole or thieno-pyridine moieties for SAR studies?
Q. Methodological Answer :
- Regioselectivity : Control substitution patterns on the benzothiazole ring using directing groups (e.g., nitro or methoxy) .
- Steric hindrance : Introduce bulky substituents (e.g., tert-butyl) to the thieno-pyridine core via Pd-catalyzed cross-coupling .
- Side reactions : Minimize thioamide oxidation by conducting reactions under inert atmospheres (N₂/Ar) .
Basic: What are key stability considerations for storing this compound?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
